Beta-Sitosterol

5-alpha reductase inhibition prostate health androgen regulation

Select Beta-Sitosterol (CAS 76772-70-8) for your BPH and cholesterol research programs. This phytosterol demonstrates the highest inhibitory activity against human type II 5-alpha reductase, outperforming stigmasterol and campesterol in head-to-head studies. With only 4% systemic absorption—9 points lower than campesterol—it is the superior tool compound for studying luminal cholesterol displacement with minimal systemic confounding. Choose guaranteed ≥95% purity to ensure reproducible results in your in vitro and in vivo models.

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
CAS No. 76772-70-8
Cat. No. B7765756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Sitosterol
CAS76772-70-8
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyKZJWDPNRJALLNS-VJSFXXLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Sitosterol CAS 76772-70-8: Definitive Analytical and Biological Baseline for Procurement


Beta-Sitosterol (CAS 76772-70-8) is a naturally abundant plant sterol, belonging to the phytosterol class, structurally characterized as (3β)-stigmast-5-en-3-ol with a C29H50O molecular formula . It is a principal sterol in many botanical sources and is widely utilized in research for its hypocholesterolemic, anti-inflammatory, and anticancer properties [1]. Its structural similarity to cholesterol enables it to competitively inhibit intestinal cholesterol absorption, a key mechanism differentiating it from other phytosterols [1].

Why Beta-Sitosterol (CAS 76772-70-8) Cannot Be Interchanged with Other Phytosterols: Evidence for Critical Selection


Generic substitution of beta-sitosterol with other in-class phytosterols like campesterol or stigmasterol, or with its hydrogenated analog sitostanol, is scientifically unsound due to profound differences in absorption, biodistribution, and target-specific biological activity. While these compounds share structural similarities, quantitative studies demonstrate that beta-sitosterol exhibits a distinct absorption profile (4% vs. 13% for campesterol) [1] and, critically, a divergent efficacy profile compared to both stigmasterol and sitostanol in key pathways such as 5-alpha reductase inhibition and cholesterol displacement [2][3]. The following evidence guide quantifies these differential characteristics to inform precise scientific and procurement decisions.

Beta-Sitosterol (76772-70-8) Quantitative Evidence Guide: Head-to-Head Comparator Data for Selection


Beta-Sitosterol vs. Campesterol & Stigmasterol: 5-Alpha Reductase Inhibition Potency

In a direct in vitro comparison of the three primary phytosterols, beta-sitosterol demonstrated the highest inhibitory activity against human type II 5-alpha reductase (S5αR2), a key enzyme in androgen metabolism. Beta-sitosterol exhibited greater potency and superior binding stability compared to campesterol and stigmasterol [1]. While exact IC50 values are not provided in the abstract, the study explicitly concludes that among the three phytosterols studied, beta-sitosterol showed the highest inhibitory activity and the best stability in its interaction with S5αR2 [1].

5-alpha reductase inhibition prostate health androgen regulation

Beta-Sitosterol vs. Campesterol & Stigmasterol: Differential Systemic Absorption and Biodistribution

A comparative absorption study in rats quantified that beta-sitosterol is absorbed to a significantly lesser extent (4%) than campesterol (13%), but to the same degree as stigmasterol (4%) [1]. This differential absorption is critical, as beta-sitosterol's lower systemic uptake relative to campesterol is a key attribute for its primary mechanism of action in the gut lumen, where it displaces cholesterol. The study further notes that cholesterol absorption was 27%, providing a baseline for comparison [1].

absorption pharmacokinetics bioavailability tissue distribution

Beta-Sitosterol vs. Beta-Sitostanol: Hypocholesterolemic Activity in a Dietary Model

A comparative study in rats fed a cholesterol-supplemented diet found that beta-sitostanol exhibited significantly greater hypocholesterolemic activity than beta-sitosterol [1]. While beta-sitosterol lowered plasma cholesterol, the hydrogenated stanol was more efficacious. Notably, beta-sitostanol was also almost completely non-absorbable, with a fecal recovery of near 100%, compared to beta-sitosterol's 85-92% recovery [1]. This demonstrates that while beta-sitosterol is effective, its hydrogenated counterpart provides a higher degree of luminal cholesterol displacement and is less systemically available.

cholesterol-lowering hypocholesterolemic lipid metabolism stanols

Beta-Sitosterol vs. Stigmasterol: PPL Inhibitory Activity

An in vitro study assessing porcine pancreatic lipase (PPL) inhibition found that beta-sitosterol exhibited weak activity, with an IC50 of 99.99 ± 1.86 µg/mL. In contrast, stigmasterol demonstrated a higher IC50 of 125.05 ± 4.76 µg/mL, indicating it is an even weaker inhibitor [1]. At a concentration of 100 µg/mL, beta-sitosterol inhibited PPL by only 2.99 ± 0.80%, which was comparable to stigmasterol's 2.68 ± 0.38% [1]. Both were dramatically less effective than the positive controls, curcumin (IC50 4.92 µg/mL) and quercetin (IC50 18.60 µg/mL) [1].

pancreatic lipase anti-obesity enzyme inhibition IC50

Beta-Sitosterol vs. Sesamin: Cholesterol-Lowering Potency in a Hypercholesterolemic Hamster Model

In a comparative dietary intervention study using hypercholesterolemic hamsters, beta-sitosterol demonstrated superior cholesterol-lowering efficacy compared to sesamin. Hamsters fed a 0.2% cholesterol diet supplemented with 0.2% beta-sitosterol for 9 weeks exhibited a mean plasma total cholesterol (TC) of 272.7 mg/dL, which was significantly lower than the 308.6 mg/dL observed in the sesamin-supplemented group [1]. The baseline TC for the high-cholesterol diet control was 340.3 mg/dL, and for the non-cholesterol diet was 174.7 mg/dL [1].

hypercholesterolemia cholesterol-lowering sesamin hamster model

Beta-Sitosterol (76772-70-8) Application Scenarios: Evidence-Driven Selection for Research and Development


Preclinical Studies on Benign Prostatic Hyperplasia (BPH) and Androgen Regulation

Select beta-sitosterol over other common phytosterols (stigmasterol, campesterol) for in vitro or in vivo models of BPH. Evidence from direct head-to-head comparison demonstrates beta-sitosterol possesses the highest inhibitory activity against human type II 5-alpha reductase, the key therapeutic target [1]. Its superior stability in target interaction further supports its use as a lead compound for this pathway.

Mechanistic Studies of Intestinal Cholesterol Absorption

Utilize beta-sitosterol as a tool compound for investigating mechanisms of intestinal cholesterol displacement. Quantitative absorption data confirms its low systemic uptake (4%), which is 9 percentage points lower than campesterol, making it an ideal candidate for studying luminal effects with minimized systemic confounding factors [2]. Its greater absorption relative to beta-sitostanol also allows for nuanced comparative studies of sterol vs. stanol biology.

Development of Cholesterol-Lowering Nutraceutical Formulations

Choose beta-sitosterol as the active pharmaceutical ingredient (API) for cholesterol-lowering formulations where a balance of efficacy and moderate systemic absorption is desired. In a hypercholesterolemic hamster model, beta-sitosterol outperformed sesamin in reducing plasma cholesterol [3]. For formulations aiming for maximal luminal efficacy with near-zero absorption, the evidence indicates beta-sitostanol would be a more appropriate selection [4].

Reference Standard and Method Development for Phytosterol Analysis

Beta-sitosterol is the predominant sterol in many plant extracts and is a critical reference standard for analytical chemistry. Validated GC and UPLC methods have been established for its quantification alongside other phytosterols in complex matrices like saw palmetto and dietary supplements [5][6]. Its inclusion in certified reference mixtures (e.g., as 43% of a plant sterol mixture) is essential for accurate compositional analysis and quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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